![molecular formula C13H15ClN2O2S B14012729 N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazinane ring, a phenyl group, and a chloroacetamide moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(1,4-thiazinan-4-ylcarbonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiazinane ring and the phenyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include substituted amides, thioamides, or ethers.
Oxidation: Oxidation of the phenyl group can yield phenolic compounds, while oxidation of the thiazinane ring can produce sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2,2,2-trichloroacetamide
- N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2,3,3-trichloroacrylamide
Uniqueness
N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C13H15ClN2O2S |
|---|---|
Poids moléculaire |
298.79 g/mol |
Nom IUPAC |
2-chloro-N-[2-(thiomorpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C13H15ClN2O2S/c14-9-12(17)15-11-4-2-1-3-10(11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17) |
Clé InChI |
UQIUWXVYNAZKNA-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C(=O)C2=CC=CC=C2NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
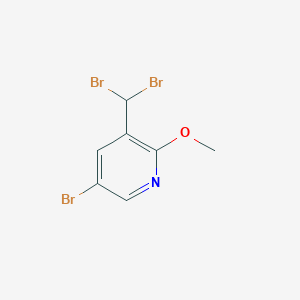
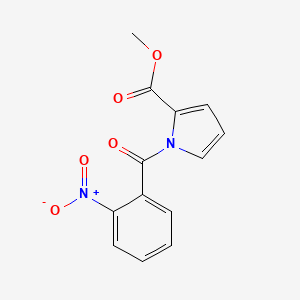
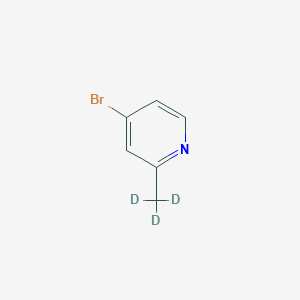
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
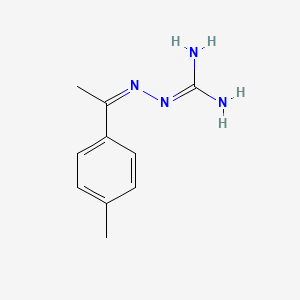
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
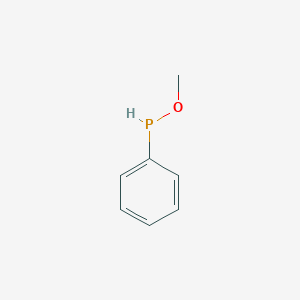
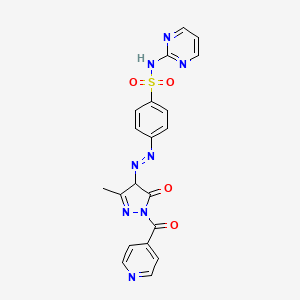
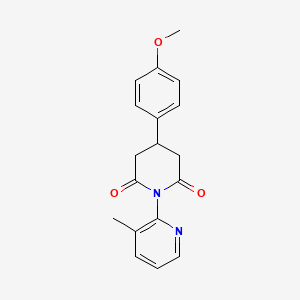

![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
